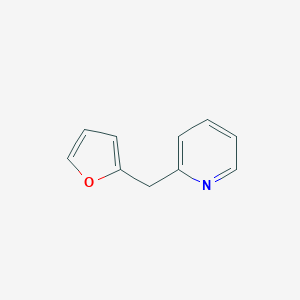

2-(Furan-2-ylmethyl)pyridine

Description

Historical Context and Evolution of Research on Furan-Pyridine Scaffolds

The journey of furan-pyridine scaffolds in chemical research is rooted in the broader history of heterocyclic chemistry. The individual components, furan (B31954) and pyridine (B92270), have long been recognized for their unique properties and have been integral to the development of organic chemistry. Pyridine, a six-membered nitrogen-containing heterocycle, was first isolated in the 19th century and has since become a cornerstone in the synthesis of pharmaceuticals and agrochemicals. nih.gov Similarly, furan, a five-membered oxygen-containing aromatic heterocycle, has a history stretching back to the 18th century with the description of 2-furoic acid. ijabbr.comutripoli.edu.ly

Early research into furan and pyridine derivatives primarily focused on their individual properties and reactivities. However, as synthetic methodologies advanced, chemists began to explore the synergistic effects of combining these two important heterocyclic rings. The development of cross-coupling reactions, such as the Suzuki-Miyaura coupling, provided efficient ways to link furan and pyridine units, opening the door to a vast new chemical space. vulcanchem.com This led to a surge in the synthesis and investigation of a wide array of furan-pyridine hybrids. researchgate.net

The evolution of research in this area has been driven by the recognition that the combination of the electron-rich furan ring and the electron-deficient pyridine ring can lead to novel electronic and steric properties. This has made furan-pyridine scaffolds attractive targets for applications in medicinal chemistry, materials science, and catalysis. solubilityofthings.com

Significance of 2-(Furan-2-ylmethyl)pyridine in Contemporary Chemical Research

In the current research landscape, this compound and its derivatives are gaining prominence due to their versatile applications. The unique structural arrangement of this compound, with its flexible methylene (B1212753) linker, allows for a range of conformations, which can be crucial for biological activity and material properties.

Medicinal Chemistry: A significant driver for the interest in this compound is its potential in drug discovery. Both furan and pyridine moieties are present in numerous biologically active compounds and approved drugs. nih.govijabbr.comutripoli.edu.lydovepress.comnih.gov The furan ring is known to be a scaffold for compounds with antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.lyresearchgate.net Pyridine derivatives are also well-established as having a broad spectrum of pharmacological activities. nih.govnih.gov The combination of these two heterocycles in this compound offers the potential for creating new therapeutic agents with enhanced or novel mechanisms of action. Research has shown that derivatives of this scaffold can exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.

Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring in this compound can act as coordination sites for metal ions. solubilityofthings.com This has led to its exploration as a ligand in coordination chemistry. The resulting metal complexes have potential applications in catalysis, for instance, in polymerization reactions. The electronic properties of the furan and pyridine rings can be tuned to modulate the reactivity of the metal center, making these ligands highly versatile.

Materials Science: The aromatic nature of both the furan and pyridine rings suggests potential applications in materials science. These structural motifs can participate in π-π stacking interactions, which are important for the self-assembly of molecules and the formation of ordered structures. vulcanchem.com This has implications for the development of new organic electronic materials. chemscene.com

Current Academic Challenges and Opportunities Pertaining to this compound

Despite its growing importance, the research on this compound is not without its challenges.

Synthetic Methodologies: While methods for the synthesis of furan-pyridine scaffolds exist, there is always a need for more efficient, selective, and sustainable synthetic routes. vulcanchem.comresearchgate.net The functionalization of the pyridine ring, particularly at the 2-position, can be challenging due to the electronic nature of the ring and the coordinating ability of the nitrogen atom. nih.govresearchgate.netrsc.org Developing novel catalytic systems and synthetic strategies to overcome these hurdles is an active area of research.

Structural Elucidation and Characterization: The detailed characterization of this compound and its derivatives is crucial for understanding their properties and mechanism of action. Spectroscopic techniques such as NMR and mass spectrometry are essential for confirming the structure of these compounds. tandfonline.comresearchgate.netmdpi.com X-ray crystallography provides valuable insights into their three-dimensional structure and intermolecular interactions. tandfonline.comresearchgate.net

Exploring Biological Activity: A major opportunity lies in the systematic exploration of the biological activity of a wider range of this compound derivatives. This includes screening for various therapeutic targets and elucidating the structure-activity relationships (SAR). Understanding how modifications to the furan and pyridine rings affect biological activity is key to designing more potent and selective drug candidates.

Computational Studies: Computational methods, such as Density Functional Theory (DFT), are playing an increasingly important role in predicting the properties and reactivity of these molecules. tandfonline.com These theoretical studies can guide synthetic efforts and provide a deeper understanding of the electronic structure and potential interactions of this compound derivatives.

Interactive Data Table of Research Findings

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-6-11-9(4-1)8-10-5-3-7-12-10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQZMVGMWNZGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543709 | |

| Record name | 2-[(Furan-2-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106584-05-8 | |

| Record name | 2-[(Furan-2-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Furan 2 Ylmethyl Pyridine and Its Derivatives

Classical Approaches to 2-(Furan-2-ylmethyl)pyridine Synthesis

Classical synthetic routes to this compound typically involve the construction of the target molecule by forming key carbon-carbon or carbon-nitrogen bonds through well-established reactions. These strategies can be grouped by which of the heterocyclic rings is the primary focus of functionalization or by the method used to create the central methylene (B1212753) linker.

Strategies Involving Pyridine (B92270) Ring Functionalization

One of the most direct classical methods for synthesizing this compound involves the functionalization of a pre-existing pyridine ring, particularly at the 2-position. A primary example is the alkylation of 2-methylpyridine (B31789) (2-picoline).

The Chichibabin reaction and related alkylations represent a historical approach. In this type of reaction, the methyl group of 2-picoline is first deprotonated with a strong base, such as sodamide (NaNH2) or an organolithium reagent, to form a nucleophilic picolyl anion. This anion is then reacted with an electrophilic furfuryl derivative, typically furfuryl chloride or bromide, to form the desired product. mdpi.com

Another strategy involves the reaction of 2-halopyridines, such as 2-bromopyridine, with organometallic reagents. While less common for this specific target, the reaction of a 2-pyridyl Grignard reagent (formed from 2-bromopyridine) with a suitable electrophile is a known method for pyridine functionalization. acs.orgnih.gov However, the direct use of a furfuryl Grignard reagent can be complicated by its potential instability. A more common approach is the reaction of 2-pyridylmagnesium bromide with furfural (B47365), which forms the corresponding carbinol that can then be reduced to this compound. acs.orgsmolecule.com

| Starting Pyridine | Reagent | Key Reaction Type | Product | Ref. |

| 2-Picoline | 1. Sodamide (NaNH₂) 2. Furfuryl chloride | Alkylation (Chichibabin) | This compound | mdpi.com |

| 2-Bromopyridine | 1. Mg 2. Furfural 3. Reducing agent | Grignard Reaction & Reduction | This compound | acs.orgsmolecule.com |

| 2-Chloropyridine (B119429) | Furfurylacetonitrile, Sodamide | Nucleophilic Substitution | 2-Cyano-2-(furan-2-yl)-1-(pyridin-2-yl)ethane* | researchgate.net |

| Note: This product requires a subsequent decyanation step to yield the target compound. |

Strategies Involving Furan (B31954) Ring Functionalization

Conversely, synthetic strategies can commence with a furan derivative that is subsequently functionalized to incorporate the pyridine moiety. These methods often involve building the pyridine ring onto the furan-containing starting material. For instance, a Claisen condensation can be employed to create β-keto-enol derivatives containing both furan and pyridine rings, which can serve as precursors to more complex structures. beilstein-journals.orgnih.govacs.orgresearchgate.net

A more direct, though multistep, approach could involve the reaction of a furan-based starting material like 2-furylacetonitrile with a suitable pyridine precursor. For example, reaction with 2-chloropyridine in the presence of a strong base like sodamide can form a C-C bond, yielding an intermediate that would require further modification, such as removal of the cyano group, to arrive at the final product. researchgate.net

Cross-Coupling Methodologies for Methylene Bridge Formation

Several classical reactions are particularly well-suited for the crucial step of forming the methylene bridge between the furan and pyridine rings. These methods typically involve the reaction of a carbonyl group with a nucleophile, followed by a reduction step.

Reduction of 2-(Furan-2-carbonyl)pyridine: A common and effective route is the reduction of the ketone in 2-(furan-2-carbonyl)pyridine. This ketone can be synthesized through various acylation methods, such as the Friedel-Crafts acylation of furan with picolinoyl chloride. The subsequent reduction of the carbonyl group to a methylene group can be achieved using classical reduction methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reductions. Catalytic hydrogenation over a suitable catalyst is also a viable method.

Wittig Reaction: The Wittig reaction provides another pathway. Here, a 2-picolylphosphonium salt (prepared from 2-(chloromethyl)pyridine (B1213738) and triphenylphosphine) is treated with a strong base to form the corresponding ylide. This ylide then reacts with furfural to produce 2-(furan-2-yl)vinylpyridine. Subsequent catalytic hydrogenation of the double bond yields this compound. nih.govmdpi.com

Reductive Amination: Reductive amination offers a convergent approach where furfural is reacted with 2-picolylamine (2-(aminomethyl)pyridine) in the presence of a reducing agent. organic-chemistry.orgresearchgate.netchemrxiv.org The initial reaction forms a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine. Common reducing agents for this one-pot reaction include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

| Furan Precursor | Pyridine Precursor | Key Reaction | Intermediate | Ref. |

| Furfural | 2-Picolylphosphonium ylide | Wittig Reaction | 2-(Furan-2-yl)vinylpyridine | nih.govmdpi.com |

| Furfural | 2-Picolylamine | Reductive Amination | 2-(Furan-2-ylmethylene)pyridin-2-ylmethanamine (Imine) | organic-chemistry.orgresearchgate.netchemrxiv.org |

| Furan | Picolinoyl chloride | Friedel-Crafts Acylation | 2-(Furan-2-carbonyl)pyridine |

Modern Advancements in this compound Synthesis

Recent synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These modern advancements often rely on transition-metal catalysis and the principles of green chemistry.

Transition-Metal Catalyzed Routes to this compound

Transition-metal catalysis has revolutionized the synthesis of bi-heterocyclic compounds. While classical methods often require harsh conditions or pre-functionalized starting materials, modern catalytic approaches can enable direct C-H bond functionalization or more efficient coupling reactions.

For instance, palladium- or rhodium-catalyzed C-H activation of the pyridine ring allows for direct arylation or alkylation, potentially providing a route to this compound from pyridine itself and a suitable furfuryl-containing coupling partner. beilstein-journals.orgrsc.orgnih.govnih.gov Copper-catalyzed reactions have also been developed for the synthesis of various furan and pyridine derivatives, offering milder and often more economical alternatives to palladium. nih.govrsc.org These methods can offer higher functional group tolerance and regioselectivity compared to their classical counterparts. For example, Pd-catalyzed direct arylation of pyridines using a transient activator strategy has been developed for the synthesis of 2,6-diarylpyridines, showcasing the potential for C-H functionalization. nih.gov

Sustainable and Green Chemistry Methodologies for Synthesis

Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. A significant advancement in this area is the use of biomass-derived starting materials. Furfural, which can be produced from agricultural byproducts, is a key renewable platform chemical. scirp.org Its use as a starting material for the synthesis of this compound, for example via catalytic reductive amination, represents a significant step towards a more sustainable chemical industry. nih.govscirp.org Recent research has focused on developing highly efficient and recyclable catalysts for this transformation, often using earth-abundant metals. nih.gov

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers another green alternative. rsc.orgacs.org While a specific biocatalytic route to this compound is not yet established, enzymes such as reductases, transaminases, and lyases have been employed for the synthesis of related amines and alcohols under mild, aqueous conditions. rsc.orgacs.orgrsc.org For example, whole-cell biocatalysis has been used for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrating the potential of this technology for pyridine functionalization. rsc.org

Photocatalysis, which uses light to drive chemical reactions, is an emerging green technology. nih.govchemrxiv.orgugr.es Photocatalytic methods can often proceed at ambient temperature and pressure, reducing the energy input required for the synthesis. The application of photocatalysis to C-C bond formation or reduction reactions could provide novel and sustainable pathways to this compound and its derivatives. acs.org

| Green Strategy | Example Approach | Key Advantages | Potential Application to Target Synthesis | Ref. |

| Renewable Feedstocks | Synthesis from biomass-derived furfural | Reduces reliance on fossil fuels, utilizes waste streams | Reductive amination of furfural with 2-picolylamine | nih.govscirp.org |

| Biocatalysis | Whole-cell or isolated enzyme catalysis | Mild reaction conditions, high selectivity, biodegradable catalysts | Enzymatic reduction of 2-(furan-2-carbonyl)pyridine or reductive amination | rsc.orgacs.orgrsc.org |

| Photocatalysis | Light-driven C-C bond formation or reduction | Energy efficient, mild conditions | Photocatalytic coupling of pyridine and furan precursors | acs.orgnih.govchemrxiv.org |

Flow Chemistry Applications in Scalable Production

The industrial-scale synthesis of fine chemicals and pharmaceutical intermediates is increasingly reliant on continuous flow chemistry to enhance safety, efficiency, and scalability. mdpi.commdpi.com While specific literature detailing a full end-to-end flow synthesis of this compound is not extensively published, the principles of flow chemistry have been successfully applied to the synthesis of its constituent heterocyclic cores—pyridine and furan—and related structures. beilstein-journals.orgrsc.org This suggests a strong potential for developing a scalable flow process for the target compound.

A modular flow system could be envisioned, comprising sequential reactors for each key bond-forming step. For instance, a flow process for the mononitration of aromatic compounds has been developed, demonstrating high yield and selectivity, which could be adapted for the functionalization of the pyridine or furan ring within a continuous setup. rsc.org Such systems allow for precise control over temperature, pressure, and residence time, minimizing the formation of byproducts and enabling the safe handling of hazardous reagents often used in heterocyclic chemistry. mdpi.com The use of packed-bed reactors with immobilized catalysts or reagents is a common strategy in flow synthesis, which can simplify purification and allow for catalyst recycling, thereby improving the sustainability of the process. mdpi.combeilstein-journals.org

The table below summarizes reaction types pertinent to the synthesis of this compound precursors that have been successfully adapted to flow chemistry, highlighting the potential for a fully continuous and scalable process.

| Reaction Type | Substrate Class | Flow System Benefits | Relevant Findings |

| Nitration | Aromatic Compounds | High selectivity, high yield, enhanced safety, scalability | A continuous-flow microreaction process was developed for mononitration with a product output of 800 g/h for compounds like nitro-p-xylene. rsc.org |

| C-H Functionalization | Fluoro-substituted pyridines | Precise temperature control, handling of unstable intermediates | Organolithium chemistry on functionalized pyridines can be performed at higher temperatures than in batch, with short residence times preventing byproduct formation. beilstein-journals.org |

| Monomer Synthesis | Furan-based compounds | Potential for continuous production of building blocks | Continuous flow is considered a key technology for the sustainable production of furanic monomers for bio-based polymers. rsc.org |

Chemo- and Regioselective Synthesis of Substituted this compound Analogues

The functionalization of the this compound scaffold is crucial for creating diverse analogues with potentially unique properties. Achieving chemo- and regioselectivity—the ability to modify a specific functional group at a particular position—is a key challenge in synthetic chemistry.

Research has demonstrated that both the pyridine and furan rings can be selectively functionalized. The intrinsic electronic properties of pyridine often direct electrophilic attack to the C-3 (meta) position, though C-H functionalization at other positions can be achieved using directing groups or specialized catalysts. nih.gov For instance, directing group-free methods for the meta-C-H functionalization of pyridines have been developed, avoiding the need for harsh conditions. nih.gov

The furan ring in related structures is also amenable to selective substitution. In studies on 2-(2-furyl)benzothiazole and 2-(2-furyl) researchgate.netoxazolo[4,5-b]pyridine, electrophilic substitution reactions such as nitration, bromination, and acylation were found to occur selectively at the C-5 position of the furan ring. researchgate.net Palladium-catalyzed direct C-H arylation is another powerful tool, which has been shown to be highly regioselective for the C-5 position of 2-substituted furans. researchgate.net

The following table outlines various regioselective reactions applicable to the synthesis of substituted analogues of this compound.

| Ring System | Position | Reaction Type | Reagents/Catalyst | Finding | Reference |

| Pyridine | meta (C-3/C-5) | C-H Functionalization | Various (e.g., via Zincke imine intermediates) | Enables functionalization without a directing group under mild conditions. | nih.gov |

| Furan | C-5 | Electrophilic Substitution (Nitration, Bromination) | HNO₃, Br₂ | Reactions occur selectively at the 5-position of the furan ring in related furyl-heterocycles. | researchgate.net |

| Furan | C-5 | Direct C-H Arylation | Palladium(II)-NHC complexes | Provides quantitative yields of C-5 arylated furans with excellent selectivity. | researchgate.net |

| Furan | C-5 | Friedel-Crafts Acylation | Acetic anhydride, Benzoic acid | Acylation occurs at the 5-position of the furan ring. | researchgate.net |

Enantioselective Synthesis Strategies for Chiral Derivatives (if applicable)

Introducing chirality into the this compound structure can be achieved by modifying the methylene bridge to create a stereogenic center or by adding a chiral substituent to either ring. While specific enantioselective syntheses of this compound derivatives are not widely reported, numerous established asymmetric methods can be applied to create such chiral molecules.

One primary approach involves the asymmetric synthesis of α-substituted amines, where the nitrogen atom is part of the pyridine and the furan acts as a substituent on the α-carbon. Asymmetric hydrogenation of imines is a powerful technique for this purpose. Chiral pyridine-aminophosphine ligands have been developed and used in iridium-catalyzed asymmetric hydrogenation of cyclic imines, achieving excellent enantioselectivity (up to 99% ee). rsc.org This methodology could be adapted to a precursor imine of this compound.

Another strategy relies on the asymmetric addition of organometallic reagents to chiral imines or related precursors. For example, the addition of organometallic reagents to chiral 2-pyrroleimines has been used to synthesize N-substituted-1-(2-pyrrolyl)alkylamines with high diastereoselectivity. researchgate.net A similar approach using a chiral auxiliary on a pyridine-based imine could provide enantiomerically enriched products.

The synthesis of chiral building blocks is also a viable route. Chiral furan derivatives have been synthesized via highly diastereo- and enantioselective Michael additions. scu.edu.cn These chiral furans could then be coupled with a pyridine moiety to construct the final chiral target molecule.

The table below summarizes potential strategies for the enantioselective synthesis of chiral derivatives.

| Synthetic Strategy | Key Transformation | Catalyst/Auxiliary | Potential Application | Reference |

| Asymmetric Hydrogenation | Hydrogenation of a precursor imine | Chiral Iridium or Ruthenium complexes with chiral P,N ligands | Creates a chiral center at the carbon of the methylene bridge. | rsc.org |

| Asymmetric Addition | Addition of an organometallic reagent to a chiral imine | Chiral auxiliary (e.g., from (S)-phenylglycinol) | Diastereoselective formation of a new C-C bond at the methylene bridge. | researchgate.net |

| Asymmetric Catalysis | Desymmetrizing N-oxidation of pyridyl sulfoximines | Aspartic acid-containing peptide catalyst | Introduction of a chiral sulfoximine (B86345) group on the pyridine ring. | nih.gov |

| Building Block Synthesis | Asymmetric Michael Addition | Chiral Lanthanide(III) complexes | Creation of chiral furan-containing synthons for subsequent coupling. | scu.edu.cn |

Chemical Reactivity and Derivatization Strategies of 2 Furan 2 Ylmethyl Pyridine

Reactivity of the Pyridine (B92270) Moiety in 2-(Furan-2-ylmethyl)pyridine

The pyridine ring is an aromatic heterocycle that is generally less reactive towards electrophilic attack than benzene (B151609) but more susceptible to nucleophilic substitution. stackexchange.commdpi.com This is due to the electron-withdrawing nature of the nitrogen atom, which decreases electron density on the ring carbons. uoanbar.edu.iq

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. uoanbar.edu.iqlibretexts.orgvaia.com Furthermore, the basic nitrogen atom can react with the acidic catalysts typically used in EAS reactions, leading to the formation of a pyridinium (B92312) salt. This positively charged species is even more deactivated towards electrophilic attack. uoanbar.edu.iqlibretexts.org

| Reaction Type | Reagents & Conditions | Expected Major Product(s) | Notes |

| Nitration | Fuming H₂SO₄, KNO₃, 300°C | 2-(Furan-2-ylmethyl)-3-nitropyridine | Requires very harsh conditions. rsc.org |

| Sulfonation | Fuming H₂SO₄, 230-270°C | This compound-3-sulfonic acid | Reaction is often reversible. |

| Bromination | Br₂, Oleum, 130°C | 2-(Furan-2-ylmethyl)-3-bromopyridine and 2-(Furan-2-ylmethyl)-3,5-dibromopyridine | Halogenation requires severe conditions. libretexts.org |

Nucleophilic Addition Reactions to the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.org This makes the nitrogen atom both basic and nucleophilic, allowing it to react with various electrophiles.

Protonation: As a base, pyridine readily reacts with acids to form pyridinium salts. wikipedia.org

Alkylation: The nitrogen can be alkylated by reacting with alkyl halides to form N-alkylpyridinium salts. This process introduces a positive charge into the ring, which can further influence its reactivity. wikipedia.orgslideshare.net

N-Oxide Formation: Pyridine can be oxidized at the nitrogen atom using peracids, such as peracetic acid, to form a pyridine N-oxide. slideshare.netbhu.ac.in The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution than pyridine itself. bhu.ac.in N-oxidation activates the C-2 and C-4 positions for substitution. wikipedia.orgbhu.ac.in Studies on various 2-substituted pyridines have shown that they can be effectively converted to their corresponding N-oxides using reagents like dimethyldioxirane. researchgate.net

| Reaction Type | Reagent | Product |

| Protonation | HCl | 2-(Furan-2-ylmethyl)pyridinium chloride |

| N-Alkylation | CH₃I | 1-Methyl-2-(furan-2-ylmethyl)pyridinium iodide |

| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | This compound N-oxide |

Oxidation and Reduction Pathways of the Pyridine Nucleus

The pyridine ring is generally resistant to oxidation due to its aromatic stability. slideshare.net Strong oxidizing agents under harsh conditions may lead to degradation of the molecule.

Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring. This transformation eliminates the aromaticity of the pyridine nucleus. Common methods for this reduction include catalytic hydrogenation using catalysts like Nickel or Platinum, or chemical reduction with sodium in ethanol. uoanbar.edu.iqslideshare.net

| Reaction Type | Reagents & Conditions | Product |

| Reduction | H₂/Ni or H₂/PtO₂ | 2-(Furan-2-ylmethyl)piperidine |

| Reduction | Na, C₂H₅OH | 2-(Furan-2-ylmethyl)piperidine |

Reactivity of the Furan (B31954) Moiety in this compound

Furan is an electron-rich five-membered aromatic heterocycle. Its reactivity is significantly different from that of pyridine. It is much more reactive than benzene towards electrophiles but can also participate in cycloaddition reactions where it acts as a diene. chemicalbook.comnumberanalytics.com

Electrophilic Substitution and Addition Reactions on the Furan Ring

Furan readily undergoes electrophilic substitution reactions, which are significantly faster than those of benzene. chemicalbook.com This high reactivity is due to the ability of the oxygen atom to stabilize the cationic intermediate (the arenium ion) through resonance. The substitution occurs preferentially at the C-2 position (α-position). uobasrah.edu.iqpearson.com Since the C-2 position is already substituted in this compound, electrophilic attack is expected to occur at the C-5 position. If the C-5 position is blocked, substitution can occur at the C-3 or C-4 positions (β-positions). uobasrah.edu.iq

Due to its high reactivity, furan is sensitive to strong acids, which can cause polymerization. Therefore, electrophilic substitution reactions are typically carried out under very mild conditions. numberanalytics.com

| Reaction Type | Reagents & Conditions | Expected Major Product | Notes | | --- | --- | --- | | Bromination | Br₂ in Dioxane, 0°C | 2-((5-Bromofuran-2-yl)methyl)pyridine | Mild conditions are crucial to prevent polybromination and decomposition. pearson.com | | Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) in Acetic Anhydride, low temp. | 2-((5-Nitrofran-2-yl)methyl)pyridine | Furan is nitrated with a mild nitrating agent to avoid ring cleavage. numberanalytics.comuobasrah.edu.iq | | Acylation (Vilsmeier-Haack) | POCl₃, DMF | 5-((2-Pyridinyl)methyl)furan-2-carbaldehyde | A common method for formylating furans. |

In addition to substitution, furan can undergo 1,4-addition reactions with certain oxidizing reagents, which breaks the aromaticity of the ring.

Cycloaddition Reactions Involving the Furan System

The furan ring can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. researchgate.netmdpi.com This reaction provides a powerful method for constructing six-membered rings and complex polycyclic systems. However, the aromatic character of furan makes it a relatively unreactive diene, and the Diels-Alder reaction is often reversible. mdpi.comnih.gov

The reactivity of the furan diene can be influenced by substituents. Electron-donating groups on the furan ring generally increase reactivity, while electron-withdrawing groups decrease it. rsc.org The reaction typically works best with strong dienophiles. In the context of this compound, the furan ring could react with dienophiles like maleimide (B117702) or dimethyl acetylenedicarboxylate (B1228247) to form oxa-bridged bicyclic adducts. Intramolecular Diels-Alder reactions of furan derivatives are also a well-established strategy for building complex molecular architectures. beilstein-journals.orgoup.comrsc.orgthieme-connect.com

| Reaction Type | Dienophile | Expected Adduct | Notes |

| [4+2] Cycloaddition (Diels-Alder) | Maleimide | 7-oxa-bicyclo[2.2.1]heptene derivative | Reaction may require thermal or Lewis acid catalysis. mdpi.com |

| [4+2] Cycloaddition (Diels-Alder) | Dimethyl acetylenedicarboxylate (DMAD) | Dihydro-epoxy-naphthalene derivative | The initial adduct can undergo further transformations. |

Furan can also participate in other types of cycloadditions, such as [2+2] photocycloadditions, further expanding its synthetic utility.

Ring-Opening and Rearrangement Processes of the Furan Moiety

The furan ring in this compound is susceptible to various ring-opening and rearrangement reactions, often catalyzed by acid. These transformations convert the five-membered furan ring into different cyclic or acyclic structures, providing a powerful tool for synthesizing complex molecules.

One of the most notable transformations is the Piancatelli rearrangement . This acid-catalyzed reaction converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgmdpi.com The process typically begins with the protonation of the alcohol group on a 2-furylcarbinol, followed by dehydration to form a carbocation. This intermediate then undergoes a 4π-electrocyclization, ultimately yielding the cyclopentenone structure. wikipedia.org While the classic Piancatelli rearrangement uses water as the nucleophile, the reaction can be adapted to use other nucleophiles, such as amines, in what is known as the aza-Piancatelli rearrangement . mdpi.comnih.govrsc.org This variant produces valuable trans-4-amino-5-substituted-cyclopent-2-enones. mdpi.com The success of these reactions often depends on catalysts, like lanthanide salts or chiral cobalt(II) complexes, which can activate the furan derivative and control stereoselectivity. mdpi.comnih.gov

In addition to rearrangements, the furan ring can undergo complete ring-opening. For example, oxidation of furan-containing compounds can lead to the formation of a reactive γ-ketoenal intermediate. nih.gov This intermediate can then be trapped or undergo further reactions. In biological systems, this oxidation is often mediated by P450 enzymes and can result in either an epoxide or a cis-enedione. nih.gov In synthetic chemistry, similar transformations can be achieved using oxidizing agents like hydrogen peroxide, sometimes in the presence of a recyclable solid acid catalyst. researchgate.net

Furthermore, furfurylamines, which are structurally related to this compound, can undergo protolytic recyclization reactions to form a variety of other heterocyclic structures. doi.org These transformations highlight the versatility of the furan ring as a latent functional group that can be unveiled under specific reaction conditions to generate significant molecular complexity. For instance, a cascade reaction involving an aza-Piancatelli rearrangement followed by a Diels-Alder reaction has been used to construct complex hexahydro-2a,5-epoxycyclopenta[cd]isoindoles. nih.gov

| Reaction Type | Key Features | Typical Products | Ref |

| Piancatelli Rearrangement | Acid-catalyzed rearrangement of 2-furylcarbinols. | 4-Hydroxycyclopentenones | wikipedia.orgmdpi.comsynarchive.com |

| Aza-Piancatelli Rearrangement | Uses amines as nucleophiles instead of water. | trans-4-Aminocyclopentenones | mdpi.comnih.govrsc.org |

| Oxidative Ring-Opening | Oxidation leads to reactive intermediates. | γ-Ketoenals, cis-Enediones | nih.gov |

| Ring Transformation | Conversion of furan to other heterocycles. | Pyridinols, Pyridinediols | scispace.com |

Transformations at the Methylene (B1212753) Bridge of this compound

The methylene bridge connecting the furan and pyridine rings is another site for chemical modification, offering pathways to more complex structures through C-H activation and radical-mediated reactions.

The direct functionalization of the C(sp³)–H bonds of the methylene bridge is a challenging but powerful strategy. Transition-metal catalysis is a common approach to achieve this transformation. Palladium-based catalysts, for instance, have been used for the ortho-alkylation of pyridine N-oxides with alkyl bromides, which can proceed through a radical-type mechanism involving the methylene group. beilstein-journals.org

Directed C-H activation provides a regioselective method for functionalization. In derivatives of furfurylamine, directing groups such as picolinamide (B142947) can enable palladium(II)-promoted C-H arylation at specific positions. researchgate.net While this often targets the furan or thiophene (B33073) ring, the principles can be extended to activate adjacent C-H bonds. The reactivity at the methylene group is influenced by the electronic properties of the adjacent rings; for example, weaker C-H activation at a methylene group has been noted when it is adjacent to an ester group compared to other activating groups. escholarship.org

Radical reactions offer an alternative route for modifying the methylene bridge. Research into the radical-mediated hydroalkylation of related vinyl derivatives provides a template for how radical precursors can be used to form new carbon-carbon bonds at or adjacent to the methylene position. unibe.ch For example, the insertion of a methylene linker between a triazole and a 2-pyridyl group in certain bioactive compounds was found to be detrimental to their activity, highlighting the structural importance of the direct linkage. unc.edu This indicates that precise derivatization at the methylene bridge is crucial for tuning molecular properties. Dual catalytic systems, which may involve halogen-bonding-mediated processes, can generate radicals from precursors like α-bromodifluoroesters, which can then be used to functionalize heteroarenes. acs.org

C-H Activation and Functionalization Reactions

Synthesis of Advanced this compound Derivatives for Specific Research Applications

The unique combination of furan and pyridine rings makes this compound an excellent scaffold for designing molecules with specific functions, particularly in materials science and coordination chemistry.

The furan moiety is well-suited for creating thermoreversible polymers through the Diels-Alder (DA) reaction. researchgate.net The DA reaction between a furan (as the diene) and a dienophile (like a maleimide) forms a cycloadduct that can be reversed at elevated temperatures. This property is exploited to create self-healing or recyclable polymer networks. researchgate.netresearchgate.net By incorporating this compound derivatives into polymer chains, materials with tunable thermal and mechanical properties can be developed. researchgate.net For example, polyimides have been synthesized using a furan-maleimide Diels-Alder reaction, where the furan component was derived from 2-(furan-2-ylmethylcarbamoyl)benzoic acid. arabjchem.org

Furthermore, furan and pyridine can be polymerized under high pressure to form nanothreads, which are one-dimensional, sp³-hybridized materials with high predicted tensile strength. chemrxiv.orgnih.gov The use of photochemical mediation has been shown to reduce the pressure required for this polymerization. chemrxiv.org

| Polymerization Strategy | Key Reaction | Monomer Component | Application | Ref |

| Thermoreversible Networks | Diels-Alder Reaction | Furan (diene) and Bismaleimide (dienophile) | Self-healing materials | researchgate.netresearchgate.net |

| Polyimides | Diels-Alder Polymerization | 2-(Furan-2-ylmethylcarbamoyl)benzoic acid | Thermosetting plastics | arabjchem.org |

| Nanothreads | Pressure-Induced Polymerization | Furan, Pyridine | Advanced 1D materials | chemrxiv.orgnih.gov |

The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring in this compound can both act as donor atoms, making the molecule a bidentate ligand. This scaffold can be elaborated to create polydentate ligands for coordination chemistry. These ligands are crucial for forming stable metal complexes used in catalysis, materials science, and medicinal chemistry. beilstein-journals.orgjscimedcentral.com

Derivatives of this compound are used to construct more complex ligand systems. For example, Schiff base condensation of furfural (B47365) with amines containing other coordinating groups (like pyrazine-2-carboxamide) yields polydentate ligands capable of forming complexes with various transition metals. researchgate.net Similarly, coupling 2,6-bis(imino)pyridine structures with other imino-pyridine moieties can generate pentadentate nitrogen ligands that form highly active catalysts for reactions like ethylene (B1197577) oligomerization when complexed with iron(II) or cobalt(II). unam.mx The synthesis of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) derivatives also highlights the utility of these heterocyclic cores in building symmetrical, polydentate systems for supramolecular and coordination chemistry. mdpi.comresearchgate.net

Coordination Chemistry and Metal Complexes of 2 Furan 2 Ylmethyl Pyridine

Ligand Properties and Coordination Modes of 2-(Furan-2-ylmethyl)pyridine

The coordination behavior of this compound is dictated by the presence of two potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furan (B31954) ring. The flexibility of the methylene (B1212753) linker also plays a crucial role in enabling different binding motifs.

Monodentate Coordination through the Pyridine Nitrogen

The most straightforward coordination mode for this compound involves the lone pair of electrons on the pyridine nitrogen atom. Pyridine and its derivatives are well-established as effective monodentate ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. In this monodentate mode, the furan ring remains uncoordinated and acts as a pendant group. This type of coordination is favored when the metal-to-ligand ratio is low or in the presence of other strongly coordinating ligands that saturate the metal's coordination sphere. The basicity of the pyridine nitrogen makes it a strong σ-donor, readily forming coordinate bonds with Lewis acidic metal centers.

Bidentate Chelation Involving Pyridine and Furan Moieties

The structure of this compound allows for the formation of a stable five-membered chelate ring through the simultaneous coordination of the pyridine nitrogen and the furan oxygen to a metal center. This bidentate N,O-chelation is a common feature in ligands with similar architectures. The formation of such a chelate is entropically favored over the coordination of two separate monodentate ligands. The stability of the resulting complex will depend on the nature of the metal ion, with softer metals potentially favoring coordination to the nitrogen atom, while harder metals may have a stronger affinity for the oxygen atom.

Research on related ligands provides strong evidence for this bidentate chelation. For instance, studies on 2-furoic acid complexes with zinc(II) and cadmium(II) have demonstrated the participation of the furan oxygen in the coordination sphere rsc.org. This suggests that the furan oxygen in this compound is sufficiently Lewis basic to coordinate to a metal ion, especially when facilitated by the chelate effect.

N,O-Coordination and Multidentate Binding Motifs

Beyond simple monodentate and bidentate coordination, this compound can participate in more complex binding motifs, especially in the formation of polynuclear complexes or coordination polymers. In such structures, the ligand can act as a bridging ligand, with the pyridine nitrogen coordinating to one metal center and the furan oxygen to another. This can lead to the formation of extended one-, two-, or three-dimensional networks. The flexibility of the methylene bridge is critical in allowing the pyridyl and furyl groups to adopt the necessary orientations for such bridging coordination.

Synthesis and Structural Elucidation of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complex's stoichiometry and coordination geometry can be influenced by factors such as the metal-to-ligand ratio, the nature of the counter-anion, and the reaction conditions.

Complexes with First-Row Transition Metals (e.g., Cu, Fe, Ni, Co, Zn)

Complexes of first-row transition metals with ligands containing the 2-(furfuryl)pyridine framework have been reported, showcasing a variety of coordination environments.

Copper(II) Complexes: Copper(II) complexes with ligands structurally similar to this compound have been synthesized and characterized. For example, copper(II) complexes with 4'-(furan-2-yl)-2,2':6',2''-terpyridine have been prepared, where the terpyridine moiety chelates the copper center rsc.org. In such complexes, the copper(II) ion typically adopts a distorted square planar or square pyramidal geometry.

Iron(II) and Cobalt(II) Complexes: Research on the coordination of 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole with iron(II) and cobalt(II) has shown the formation of mononuclear complexes where the ligand acts as a bidentate N,N-donor mdpi.com. The resulting complexes, M(fpo)₂(H₂O)₂₂, feature a distorted octahedral geometry around the metal center mdpi.com. Similarly, cobalt(II) complexes with pyridine-oxime ligands have been shown to adopt distorted octahedral structures mdpi.com.

Nickel(II) Complexes: Nickel(II) isothiocyanate has been shown to react with furopyridine ligands to form complexes with a 'four-blade propeller' arrangement, resulting in a distorted octahedral geometry around the nickel(II) ion researchgate.net.

Zinc(II) Complexes: Zinc(II) complexes with N-(furan-2-ylmethyl)-2-pyridinecarboxamide have been synthesized, resulting in a distorted octahedral geometry where three ligands chelate the zinc(II) ion ias.ac.in. Studies on zinc(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone have also revealed distorted square pyramidal geometries nih.gov.

A summary of representative first-row transition metal complexes with related ligands is presented in the table below.

| Metal | Ligand | Formula | Geometry | Reference |

| Fe(II) | 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole | Fe(fpo)₂(H₂O)₂₂ | Distorted Octahedral | mdpi.com |

| Co(II) | 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole | Co(fpo)₂(H₂O)₂₂ | Distorted Octahedral | mdpi.com |

| Ni(II) | Furo[3,2-c]pyridine (B1313802) | [Ni(NCS)₂(fupy)₄]·THF | Distorted Octahedral | researchgate.net |

| Cu(II) | 4'-(furan-2-yl)-2,2':6',2''-terpyridine | [Cu(4'-(furan-2-yl)-terpy)Cl₂] | Distorted Square Pyramidal | rsc.org |

| Zn(II) | N-(furan-2-ylmethyl)-2-pyridinecarboxamide | Zn(L1)₃₂ | Distorted Octahedral | ias.ac.in |

Complexes with Second and Third-Row Transition Metals (e.g., Ru, Pd, Pt, Rh, Ir)

The coordination chemistry of this compound with heavier transition metals has also been explored, leading to complexes with interesting structural features and potential catalytic applications.

Ruthenium(II) Complexes: Ruthenium(II) complexes with furfuryl-substituted terpyridine ligands have been synthesized for applications in dye-sensitized solar cells tandfonline.com. These complexes typically feature an octahedral geometry around the ruthenium center, with the terpyridine ligand acting as a tridentate chelating agent tandfonline.com.

Palladium(II) Complexes: Palladium(II) complexes with N,N'-bidentate imine ligands derived from picolinaldehyde and N-furfurylaniline have been synthesized researchgate.net. X-ray crystallographic studies revealed a distorted square planar geometry around the palladium(II) center, with coordination from the pyridine and imine nitrogens and two chloride ligands researchgate.net.

Iridium(III) Complexes: A range of phosphorescent iridium(III) complexes based on furo[3,2-c]pyridine ligands have been developed bohrium.com. These complexes, which are relevant for organic light-emitting diodes (OLEDs), typically feature a cyclometalated furo[3,2-c]pyridine ligand and an ancillary ligand, resulting in an octahedral coordination environment around the iridium(III) center bohrium.com.

While specific structural data for rhodium and platinum complexes with this compound are less common in the literature, it can be anticipated that they would form square planar complexes, which is a characteristic geometry for d⁸ metal ions like Rh(I) and Pt(II).

A summary of representative second and third-row transition metal complexes with related ligands is presented below.

| Metal | Ligand | Formula | Geometry | Reference |

| Ru(II) | 4'-(furan-2-yl)-2,2':6',2''-terpyridine | [Ru(X-tpy)(bpy-COOH)(NCS)]Cl | Octahedral | tandfonline.com |

| Pd(II) | N-(furfuryl)picolinimine | [Pd(L)Cl₂] | Distorted Square Planar | researchgate.net |

| Ir(III) | Furo[3,2-c]pyridine derivative | [Ir(fppy)₂(fptz)] | Octahedral | bohrium.com |

Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of this compound with f-block elements, while less explored than with transition metals, reveals interesting structural and electronic properties. The ligand, possessing both a soft pyridine nitrogen donor and a harder furan oxygen, can adapt to the unique coordination demands of lanthanide and actinide ions.

In the realm of lanthanide chemistry, this compound and its derivatives have been utilized to synthesize coordination polymers and discrete complexes. researchgate.netacs.org For instance, the synthesis and coordination chemistry of 2,6-bis[(dicyclohexyl)phosphino-methyl]pyridine N,P,P'-trioxide, a related ligand system, with erbium(III) nitrate (B79036) has been reported. pnnl.gov The resulting 1:1 complex, [Er(L)(NO₃)₃], features an erbium ion chelated by the tridentate ligand and three bidentate nitrate groups, showcasing the capacity of these flexible ligands to accommodate the large coordination numbers typical of lanthanide ions. pnnl.gov The photoluminescent properties of such lanthanide complexes are of significant interest, with studies showing that the organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. researchgate.netacs.org

Advanced Spectroscopic Characterization of this compound Metal Complexes

X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction (sXRD) is an indispensable tool for the unambiguous determination of the three-dimensional structures of metal complexes containing this compound. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For example, sXRD analysis of cadmium(II) complexes with N-(furan-2-ylmethyl)-2-pyridine carboxamide, a derivative of the title compound, revealed eight-coordinated cadmium ions. ias.ac.in The specific coordination environment, however, was dependent on the counter-anion used, highlighting the structural flexibility of these complexes. ias.ac.in In one case, Cd(L)₄₂, the geometry is formed by four ligands, while in another, [Cd(L)₂(ONO₂)₂], two ligands and two nitrate anions complete the coordination sphere. ias.ac.in Similarly, the crystal structure of an erbium(III) nitrate complex with a related phosphine (B1218219) oxide ligand confirmed a 1:1 metal-to-ligand ratio where the Er(III) ion is chelated by the tridentate ligand and three bidentate nitrate groups. pnnl.gov

Studies on other transition metal complexes, such as those with iron(II) and cobalt(II) and the ligand 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, have also been elucidated by sXRD. nih.gov These analyses confirmed a general formula of M(fpo)₂(H₂O)₂₂, showing the metal center coordinated to two bidentate ligands and two water molecules. nih.gov

Table 1: Selected Crystallographic Data for Metal Complexes with this compound Derivatives

| Compound | Formula | Crystal System | Space Group | Metal Coordination | Ref |

| Cd(L1)₄₂ | C₄₄H₄₀CdCl₂N₈O₁₂ | Monoclinic | C2/c | Eight-coordinate | ias.ac.in |

| [Cd(L2)₂(ONO₂)₂] | C₂₂H₂₀CdN₄O₈S₂ | Triclinic | P-1 | Eight-coordinate | ias.ac.in |

| Co(fpo)₂(H₂O)₂₂ | C₂₆H₂₀Cl₂CoN₆O₁₂ | Monoclinic | P2₁/n | Distorted Octahedral | nih.gov |

| Fe(fpo)₂(H₂O)₂₂ | C₂₆H₂₀Cl₂FeN₆O₁₂ | Monoclinic | P2₁/n | Distorted Octahedral | nih.gov |

| [Er(L)(NO₃)₃] | C₂₇H₄₃ErN₄O₁₂P₂ | Monoclinic | P2₁/c | Ten-coordinate | pnnl.gov |

L1 = N-(furan-2-ylmethyl)-2-pyridine carboxamide; L2 = N-(thiophen-2-ylmethyl)-2-pyridine carboxamide; fpo = 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole; L = 2,6-bis[(dicyclohexyl)phosphino-methyl]pyridine N,P,P'-trioxide

High-Resolution Mass Spectrometry for Complex Stoichiometry

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition and stoichiometry of newly synthesized metal complexes of this compound. longdom.org Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) provide precise mass-to-charge ratio (m/z) measurements, allowing for the verification of molecular formulas. longdom.orgbohrium.com

For instance, ESI-mass spectrometry has been used to assign the stoichiometric ratios in various platinum(II)-pyridine based complexes. bohrium.com In studies of silver(I) complexes with Schiff base derivatives of furfurylamine, mass spectrometry confirmed the proposed formulas and identified complex fragments in the gas phase. mdpi.com The observed m/z values in these studies closely match the calculated values for the expected complex ions, often including adducts with solvent molecules or counter-ions, which provides strong evidence for the proposed structures. mdpi.com Similarly, the characterization of Schiff base complexes of metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) often involves mass spectral data to support the proposed 1:1 or 1:2 metal-to-ligand ratios. journalijar.com

Vibrational and Electronic Spectroscopy for Metal-Ligand Bonding Analysis

Vibrational (FT-IR, Raman) and electronic (UV-Vis) spectroscopy are fundamental tools for probing the coordination of this compound to metal centers.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy provides direct evidence of ligand coordination. nih.gov A key indicator is the shift in the vibrational frequencies of the pyridine ring upon complexation. The C=N stretching vibration of the pyridine ring typically shifts to a higher frequency (a blueshift) when the nitrogen atom coordinates to a metal ion. researchgate.net For example, in complexes of a Schiff base derived from furan-2-carbaldehyde and pyrazine-2-carboxamide, the pyridine C=N band shifts from 1669 cm⁻¹ in the free ligand to higher wavenumbers in the metal complexes. researchgate.net Conversely, in other systems, a shift to lower frequencies has been observed, which is also indicative of coordination. journalijar.comnih.gov The appearance of new, low-frequency bands, typically in the 400-500 cm⁻¹ range, can often be assigned to the M-N stretching vibrations, further confirming the formation of a metal-ligand bond. journalijar.com

Electronic Spectroscopy: UV-Visible (UV-Vis) spectroscopy reveals changes in the electronic transitions of the ligand upon coordination. The spectra of the free this compound ligand typically show absorption bands corresponding to π→π* and n→π* transitions within the furan and pyridine rings. chemmethod.com Upon complexation, these bands often shift in wavelength and/or change in intensity. mdpi.comchemmethod.com For instance, the electronic absorption spectra of silver(I) complexes with a related Schiff base showed a red shift in the ligand's absorption bands, attributed to the coordination. mdpi.com The appearance of new bands, particularly in the visible region for transition metal complexes, can be assigned to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands, which provide information about the geometry and electronic structure of the complex. chemmethod.com

Table 2: Spectroscopic Data for Metal-Ligand Bonding Analysis

| Complex Type | Spectroscopic Technique | Key Observation | Interpretation | Ref |

| Ag(I) Schiff Base | UV-Vis | Red shift of ligand π→π* and n→π* bands | Ligand coordination to Ag(I) | mdpi.com |

| Various M(II) Schiff Base | FT-IR | Shift in pyridine ν(C=N) frequency | Coordination of pyridine nitrogen to metal | journalijar.comnih.gov |

| Various M(II) Schiff Base | FT-IR | Appearance of new bands (482-491 cm⁻¹) | Formation of M-N bond | journalijar.com |

| Co(II) Schiff Base | UV-Vis | Bands in visible region (e.g., ~645 nm) | d-d transitions (⁴T₁g(F) → ⁴T₁g(P)) suggesting octahedral geometry | chemmethod.com |

| Cu(II) Schiff Base | UV-Vis | Weak band in visible/NIR region (~882 nm) | d-d transition (²B₁g → ²B₂g) suggesting distorted octahedral geometry | chemmethod.com |

Magnetic and Electronic Properties of this compound Coordination Compounds

The magnetic and electronic properties of coordination compounds containing this compound are highly dependent on the choice of the central metal ion.

For complexes with paramagnetic metal ions like iron(II), cobalt(II), or certain lanthanides, the magnetic properties are of significant interest. nih.govrsc.org Magnetic susceptibility measurements can determine the spin state of the metal ion. For example, a study on an Fe(II) complex with a related ligand, 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, revealed a high-spin arrangement for the Fe(II) center. nih.gov The corresponding Co(II) complex exhibited significant magnetic anisotropy, a property crucial for the development of single-molecule magnets (SMMs). nih.govresearchgate.net This Co(II) complex showed field-induced slow relaxation of magnetization, with an effective energy barrier (U_eff) of 65.3 K, demonstrating its potential as an SMM. nih.gov Theoretical calculations often complement experimental data to understand the origin of this anisotropy, which arises from the ligand field environment imposed on the metal ion. nih.govrsc.org

The electronic properties, particularly the luminescence of lanthanide complexes, are a major area of investigation. researchgate.netacs.org The furan-pyridine scaffold can act as a sensitizer, absorbing UV radiation and transferring the energy to the coordinated lanthanide ion (e.g., Tb³⁺, Eu³⁺), which then emits light at its characteristic sharp, line-like bands. acs.org The efficiency of this "antenna effect" and the resulting quantum yield depend on the energy levels of the ligand's triplet state relative to the emissive level of the lanthanide ion. A terbium(III) complex with a related carboxylate ligand was found to exhibit highly efficient green luminescence with a quantum yield of 82%. acs.org

Supramolecular Architectures and Metal-Organic Frameworks (MOFs) incorporating this compound

The rigid yet adaptable structure of this compound and its functionalized derivatives makes it a valuable building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). nih.gov These materials are formed through the self-assembly of metal ions or clusters with organic linkers via coordination bonds. rsc.org

The pyridine nitrogen provides a well-defined coordination vector, while the furan ring can participate in weaker interactions, such as π-π stacking or hydrogen bonding, which help to stabilize the extended structure. geneseo.edu By modifying the ligand, for instance by introducing carboxylate groups, it can be used to build robust, porous frameworks. nih.gov The synthesis of coordination polymers from semirigid ditopic ligands has shown that the final architecture—be it a 1D chain, 2D layer, or 3D framework—is influenced by factors like the metal's coordination preference, the ligand's geometry, and the presence of counter-ions or solvent molecules. rsc.orgberkeley.edu

While specific MOFs based solely on the parent this compound are not extensively documented, the principles of MOF design are readily applicable. Ligands incorporating the furan-pyridine motif are used to construct frameworks with potential applications in gas storage, separation, and catalysis. nih.govrsc.org For example, pyridine-dicarboxylate ligands are commonly used in the synthesis of lanthanide-based MOFs, forming diverse network topologies. acs.org The introduction of the furan moiety offers a way to tune the electronic properties and potential functionality of the resulting framework. The self-assembly of discrete nanocages into larger supramolecular architectures driven by coordination has also been demonstrated, highlighting the sophisticated structures that can be achieved. rsc.org

Catalytic Applications of 2 Furan 2 Ylmethyl Pyridine and Its Metal Complexes

Homogeneous Catalysis Mediated by 2-(Furan-2-ylmethyl)pyridine Ligands

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. This compound and its derivatives have been successfully employed as ligands in a variety of homogeneous catalytic reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is crucial for the efficiency and selectivity of these reactions. While specific examples detailing the use of this compound in well-known cross-coupling reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig are not extensively documented in the provided search results, the broader context of pyridine- and furan-containing ligands in such reactions is well-established. researchgate.netnih.gov For instance, improvements in Pd-catalyzed cross-coupling have been reported with the use of non-phosphine ligands like pyridine (B92270). researchgate.net The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, which are active in Suzuki-Miyaura cross-coupling, starts from 2-aminomethylpyridine, highlighting the utility of pyridine derivatives in designing effective ligands. nih.gov

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral derivatives of this compound have shown promise in this area. For example, a chiral copper(I) complex derived from (S)-2-(furan-2-yl-methylamino)-2-phenylethanol has been used as a catalyst in the enantioselective Henry reaction, achieving high enantiomeric excess (89% ee) and yield (95%). researchgate.net The development of new C2-symmetric chiral pyridine-N,N'-dioxide ligands has also been reported, which have proven effective in asymmetric Friedel–Crafts alkylation reactions. rsc.org These examples underscore the potential of incorporating the this compound scaffold into chiral ligand design for various asymmetric transformations.

Metal complexes of this compound and its derivatives have been investigated for their catalytic activity in hydrogenation, oxidation, and reduction reactions.

Hydrogenation: Ruthenium(II) complexes with pyridine-based ligands have been shown to be efficient catalysts for the transfer hydrogenation of ketones. researchgate.net For instance, Cp*Ir complexes bearing a 2-hydroxypyridine (B17775) ligand can catalyze the dehydrogenation of alcohols. lu.se While direct use of this compound in these specific examples is not mentioned, the relevance of the pyridine motif is clear. Homogeneous catalysts, including those based on transition metal complexes, are being explored for the hydrogenation of furanics, which are biomass-derived platform molecules. mdpi.com

Oxidation: In the realm of oxidation catalysis, iron complexes with N2Py2 ligands (bis-alkylamine-bis-pyridine) are effective for C-H and C=C bond oxidations. acs.org Deuteration of the 2-pyridinylmethylene sites in these ligands leads to more robust catalysts with longer lifetimes. acs.org Vanadium complexes, including those with pyridine ligands, are used for the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical. mdpi.com

Reduction: A copper complex, [Cu(fubmpa)(H2O)(OTf)2], where fubmpa is N-(furan-2-ylmethyl)-N-[bis(2-pyridyl)methyl]amine, has been studied for the oxygen reduction reaction (ORR) and hydrogen peroxide reduction reaction (HPRR). nih.gov This complex was designed to have a non-coordinating furanyl moiety. nih.gov Nickel(II) complexes with redox-active di(imino)pyridine ligands have demonstrated high efficiency and selectivity in the electrocatalytic reduction of nitrite (B80452) to ammonium (B1175870) ions. rsc.org

A summary of representative catalytic activities is presented in the table below.

| Catalyst System | Reaction Type | Substrate | Product | Key Findings | Reference |

| Cu(I)/(S)-2-(furan-2-yl-methylamino)-2-phenylethanol | Asymmetric Henry Reaction | Arylaldehydes and nitromethane | Chiral β-nitroalcohols | High enantioselectivity (89% ee) and yield (95%). | researchgate.net |

| Fe(N2Py2-D4) complexes | C-H Oxidation | cis-1,2-dimethylcyclohexane | Tertiary and secondary oxidation products | Deuteration of pyridine-methylene sites improves catalyst lifetime and product yields. | acs.org |

| [Cu(fubmpa)(H2O)(OTf)2] | Oxygen/Hydrogen Peroxide Reduction | O2 / H2O2 | H2O | Investigated as part of a study on the relationship between reduction potential and turnover frequency. | nih.gov |

| Ni(II)-di(imino)pyridine complexes | Electrocatalytic Nitrite Reduction | Nitrite | Ammonium ion | High Faradaic efficiencies (≥50%) and turnover frequencies (790-850 s⁻¹). | rsc.org |

The application of this compound in polymerization catalysis has been explored, particularly with vanadium complexes. A vanadium(III) complex of 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine has been used as a catalyst for ethylene (B1197577) polymerization, producing high molecular weight polyethylene. mdpi.com While this ligand is more complex than this compound, it highlights the utility of pyridine-based ligands in this field. Furthermore, furan-containing monomers are of interest for creating bio-based polymers. arabjchem.orgrsc.org For instance, polyimides have been synthesized through the Diels-Alder reaction of 2,5-bis(furan-2-ylmethyl carbamoyl)terephthalic acid with bismaleimides. arabjchem.org

Hydrogenation, Oxidation, and Reduction Catalysis

Heterogeneous Catalysis Incorporating this compound Derived Systems

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. libretexts.org

Immobilizing homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis. mdpi.com This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. Methods for immobilization include covalent bonding to supports like silica (B1680970) or polymers. mdpi.com

Surface-Supported Catalytic Systems Design

The design of surface-supported catalysts, or heterogeneous catalysts, is a critical area of research aimed at improving catalyst stability, simplifying separation from reaction products, and enabling reuse. The immobilization of homogeneous metal complexes, such as those that could be formed with this compound, onto solid supports is a common strategy.

General Design Principles: The process typically involves anchoring the metal complex onto a solid support material. Key components of the design include:

The Support Material: Common supports include inorganic oxides like silica (SiO₂) and alumina (B75360) (Al₂O₃), mesoporous materials such as MCM-41, and various polymers. researchgate.net The choice of support depends on factors like surface area, pore size, thermal stability, and chemical inertness under reaction conditions. ethz.ch

The Anchor Site: The ligand can be functionalized to covalently bond to the support surface. For a ligand like this compound, this could involve introducing a trialkoxysilane group, which can then form strong covalent bonds with the hydroxyl groups on a silica surface.

The Immobilization Method: Techniques include direct grafting of a pre-synthesized complex, or a step-wise approach where the ligand is first attached to the support, followed by coordination with the metal ion.

While specific examples for this compound are not available, the table below illustrates how palladium complexes with other nitrogen- and oxygen-containing ligands have been immobilized.

Table 1: Examples of Immobilized Palladium Catalysts with Related Ligand Types

| Catalyst System | Support Material | Immobilization Method | Application |

|---|---|---|---|

| Palladium-(Phenoxy)Imine Complex | MCM-41 (Mesoporous Silica) | Grafting of the pre-formed complex onto the silica surface. | Methoxycarbonylation of olefins |

| Palladium-Dioxime Complex | Iron Oxide (Fe₃O₄) Nanoparticles | Covalent attachment of the ligand to the surface-modified magnetic nanoparticles. | Suzuki Coupling |

This table is illustrative and based on general knowledge of catalyst immobilization, as specific data for this compound is not available in the searched literature.

The goal of this design is to create a robust catalyst that retains the high activity and selectivity of its homogeneous counterpart while gaining the practical advantages of a solid catalyst. nih.gov

Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands

Detailed mechanistic studies for catalytic cycles involving this compound are not explicitly documented in the reviewed literature. However, one can infer potential roles based on studies of structurally similar ligands in catalytic reactions, such as oxidation and cross-coupling.

In a hypothetical catalytic cycle, the this compound ligand would act as a bidentate N,O- or N,N-donor, depending on whether the furan (B31954) oxygen participates in coordination. The pyridine nitrogen is a strong sigma-donor, while the furan oxygen is a weaker donor. This electronic asymmetry can be crucial.

Potential Mechanistic Roles:

In Oxidation Catalysis: In copper-catalyzed oxidation reactions, such as the oxygen reduction reaction, the ligand framework stabilizes the different oxidation states of the copper ion (Cu(II) and Cu(I)) during the catalytic cycle. nih.gov The ligand's geometry dictates the accessibility of the metal center to substrates like dioxygen. The catalytic cycle would likely involve the binding of O₂ to a reduced Cu(I) center, followed by electron transfer steps to form peroxo or hydroperoxo intermediates, ultimately leading to the reduction of oxygen to water.

In Cross-Coupling Reactions: In palladium-catalyzed reactions (e.g., Suzuki or Heck coupling), the ligand's role is to stabilize the Pd(0) and Pd(II) intermediates. A typical cycle involves:

Oxidative Addition: The organic halide adds to the Pd(0) complex. The ligand stabilizes this newly formed Pd(II) species.

Transmetalation (for Suzuki coupling): A second substrate (e.g., an organoboron compound) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the final product. mdpi.com

Catalyst Recycling and Performance Optimization Strategies

The ability to recycle a catalyst is paramount for developing sustainable and economically viable chemical processes. For catalysts containing this compound, particularly if developed as surface-supported systems, several strategies for recycling and performance optimization could be employed.

Recycling Strategies for Heterogeneous Catalysts:

Simple Filtration/Centrifugation: The primary advantage of a surface-supported catalyst is its insolubility in the reaction medium, allowing for easy separation from the product solution by physical means like filtration or centrifugation. mdpi.com

Magnetic Separation: If the support material is magnetic (e.g., iron oxide nanoparticles), the catalyst can be recovered using an external magnet, which is a highly efficient and clean separation method. mdpi.com

After recovery, the catalyst can be washed with appropriate solvents to remove any adsorbed impurities before being reused in subsequent reaction cycles. The performance of the recycled catalyst is a key metric, with researchers tracking conversion and selectivity over multiple runs to assess its stability. Leaching of the metal from the support is a common deactivation pathway, which can be quantified by analyzing the metal content in the product solution. mdpi.com

Table 2: General Catalyst Performance and Recycling Assessment

| Cycle Number | Conversion (%) | Selectivity (%) | Notes |

|---|---|---|---|

| 1 | 98 | 95 | Fresh catalyst |

| 2 | 97 | 95 | After recovery and washing |

| 3 | 96 | 94 | Slight decrease in activity observed |

| 4 | 92 | 93 | Potential deactivation or minor catalyst loss |

This table represents a typical recycling experiment for a heterogeneous catalyst and is for illustrative purposes only.

Performance Optimization:

Support Modification: The chemical nature of the support surface can be modified to enhance the interaction with the metal complex, thereby reducing metal leaching and improving stability. rsc.org

Solvent and Base Selection: In many catalytic systems, the choice of solvent and, if applicable, a base can dramatically affect catalyst activity and stability. Optimization of these parameters is crucial. units.it

Catalyst Regeneration: Deactivated catalysts can sometimes be regenerated. This might involve thermal treatment to burn off coke deposits or chemical treatment to restore the active metal sites.

Strategies like organic solvent nanofiltration (OSN) have also emerged as a promising method for recovering homogeneous catalysts, allowing for the separation of the larger catalyst complex from smaller product molecules. rsc.org This could be a viable approach for complexes of this compound if they are used in homogeneous catalysis.

Theoretical and Computational Investigations of 2 Furan 2 Ylmethyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-(Furan-2-ylmethyl)pyridine. These calculations provide detailed information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and its potential for charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) analysis is another powerful tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is vital for predicting how this compound will interact with other molecules, including electrophiles and nucleophiles.

Natural Bond Orbital (NBO) analysis further refines our understanding of the electronic structure by describing charge delocalization and the nature of bonding within the molecule. nih.gov These computational methods collectively provide a comprehensive picture of the molecule's electronic landscape, which is essential for predicting its behavior in chemical reactions. nih.govbohrium.com

Conformational Analysis and Rotational Dynamics of this compound

The flexibility of the methylene (B1212753) bridge connecting the furan (B31954) and pyridine (B92270) rings allows for multiple conformations of this compound. Conformational analysis, often performed using DFT methods, helps to identify the most stable geometric arrangements of the molecule. tandfonline.com These studies have shown that the optimized molecular structures from DFT calculations are generally in good agreement with experimental data obtained from single-crystal X-ray diffraction. tandfonline.com

For similar molecules, such as N-(pyridin-2-ylmethyl)furan-2-carboxamide, the dihedral angle between the furan and pyridine rings is a key parameter, determined to be 73.52(14)° in one study. researchgate.net The rotational dynamics around the single bonds of the methylene linker can be investigated to understand the energy barriers between different conformations. This information is crucial as the specific conformation can significantly influence the molecule's reactivity and its ability to coordinate with metal ions.

Prediction of Spectroscopic Parameters for Research Validation (e.g., NMR, IR, UV-Vis)

Computational chemistry plays a vital role in predicting and validating experimental spectroscopic data.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. nih.gov For analogous compounds, these calculated values have shown good agreement with experimental spectra, aiding in the structural characterization. nih.govtandfonline.com

IR Spectroscopy: The simulation of infrared (IR) spectra using methods like DFT is a standard practice. tsijournals.com These simulations calculate the vibrational frequencies and intensities, which can be compared with experimental FT-IR spectra to assign specific vibrational modes to the observed absorption bands. bohrium.comtandfonline.com This is particularly useful for identifying the characteristic vibrations of the furan and pyridine rings, as well as the methylene bridge.